Product packaging for 2-Hydroxy-3-methylbut-2-enoic acid(Cat. No.:CAS No. 104092-72-0)

2-Hydroxy-3-methylbut-2-enoic acid

Cat. No.: B1256089
CAS No.: 104092-72-0
M. Wt: 116.11 g/mol
InChI Key: YXHQZJPTLDUABH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-3-methylbut-2-enoic acid, with the molecular formula C5H8O3, is a chemical compound of interest in pharmacological research . It has been identified among the pharmacologically active ingredients of the Qubi Formula (QBF), a traditional Chinese medicine prescription used for psoriasis treatment . Research utilizing network pharmacology approaches suggests that the Qubi Formula operates through a "multicompound, multitarget, and multipathway" manner, and this compound is one of the constituents believed to contribute to these effects by interacting with core targets involved in immunoinflammatory responses . Studies on its potential mechanisms indicate involvement in modulating critical biological processes such as cellular response to inflammatory factors and lymphocyte activation, as well as pathways including VEGF, JAK-STAT, and NF-κB signaling cascades . Researchers value this compound for probing complex phytopharmacological mechanisms, particularly in the study of multi-component therapeutic systems. This compound is provided for research applications exclusively. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8O3 B1256089 2-Hydroxy-3-methylbut-2-enoic acid CAS No. 104092-72-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

104092-72-0

Molecular Formula

C5H8O3

Molecular Weight

116.11 g/mol

IUPAC Name

2-hydroxy-3-methylbut-2-enoic acid

InChI

InChI=1S/C5H8O3/c1-3(2)4(6)5(7)8/h6H,1-2H3,(H,7,8)

InChI Key

YXHQZJPTLDUABH-UHFFFAOYSA-N

SMILES

CC(=C(C(=O)O)O)C

Canonical SMILES

CC(=C(C(=O)O)O)C

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Classical Chemical Synthesis Approaches to 2-Hydroxy-3-methylbut-2-enoic Acid and its Analogs

Traditional synthetic methods remain fundamental in the construction of complex organic molecules. These approaches often involve multi-step sequences that build the carbon skeleton and introduce the required functional groups through well-established reaction mechanisms.

The aldol (B89426) reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. masterorganicchemistry.com It involves the reaction of an enolate ion with a carbonyl compound to form a β-hydroxy carbonyl compound, known as an aldol addition product. masterorganicchemistry.comyoutube.com This adduct can then undergo a dehydration (elimination) reaction, often promoted by heat, to yield an α,β-unsaturated carbonyl compound in what is known as an aldol condensation. masterorganicchemistry.comyoutube.comthieme-connect.de

For the synthesis of this compound analogs, a crossed or mixed aldol condensation is particularly relevant, where two different carbonyl compounds are reacted. youtube.com A common strategy involves the reaction of a pyruvate (B1213749) ester (acting as the enolate precursor) with a ketone or aldehyde. For instance, the condensation of ethyl pyruvate with an aldehyde can be promoted by various Lewis acids. thieme-connect.de The initial β-hydroxy-α-keto ester can then be subjected to further modifications to achieve the target structure. The general mechanism begins with the deprotonation of the α-carbon of one carbonyl compound to form a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of the second molecule. youtube.comyoutube.com

Table 1: Aldol Condensation Strategies for Analog Synthesis

Nucleophile Precursor Electrophile Catalyst/Conditions Intermediate Product Type
Ethyl Pyruvate Cinnamaldehyde Copper(II) trifluoromethanesulfonate Diene thieme-connect.de
Acetone Prop-2-enal Lithium diisopropylamide (LDA), then Acetic Anhydride Dienone thieme-connect.de
Acetaldehyde Acetaldehyde Hydroxide base β-hydroxy aldehyde masterorganicchemistry.comyoutube.com
Ketone Aldehyde Acid or Base β-hydroxy ketone nih.gov

Oxidation and reduction reactions are critical for manipulating the functional groups of precursors or intermediates in the synthesis of this compound. The oxidation state of the carbons in the molecular backbone can be precisely adjusted to install the required hydroxyl and carboxylic acid moieties.

For example, a precursor such as 3-methyl-2-butenal (B57294) can be oxidized to the corresponding carboxylic acid, 3-methylbut-2-enoic acid. google.com A subsequent hydroxylation step would be needed to install the C2-hydroxyl group. Conversely, a related compound, 2-hydroxy-2-methylbut-3-enoic acid, can be reduced to form alcohols or oxidized to yield ketones and aldehydes, demonstrating the versatility of these pathways. smolecule.com The choice of reagent is crucial for selectivity. For instance, vigorous oxidation of certain organic compounds with reagents like chromic acid or potassium permanganate (B83412) can lead to the formation of carboxylic acids. learncbse.in A specialized α-oxidation pathway exists for 2-hydroxy fatty acids, which involves the cleavage of the C1-C2 bond, though this is typically a degradative rather than synthetic route. researchgate.net

Table 2: Reagents for Oxidation and Reduction in Analog Synthesis

Transformation Reagent Class Specific Examples Targeted Functionalization
Oxidation Strong Oxidants Potassium permanganate, Chromic acid smolecule.comlearncbse.in Alcohol/Aldehyde to Carboxylic Acid
Oxidation Mild Oxidants Swern Oxidation (Oxalyl chloride, DMSO, Triethylamine) mdpi.com Alcohol to Aldehyde/Ketone
Reduction Hydride Reagents Sodium borohydride, Lithium aluminum hydride smolecule.com Carbonyl to Alcohol

Many biologically active molecules exist as a single stereoisomer. Consequently, the development of stereoselective synthetic methods to control the three-dimensional arrangement of atoms is a major focus of modern organic chemistry. youtube.com For analogs of this compound that contain stereocenters, controlling the stereochemistry is paramount.

Strategies for achieving stereoselectivity include:

Substrate Control: Where the existing stereochemistry in the starting material dictates the stereochemical outcome of the reaction. The Felkin-Anh model is often used to predict the outcome of nucleophilic attack on chiral aldehydes or ketones. youtube.com

Reagent Control: Using chiral reagents, such as chiral reducing agents or chiral catalysts, to favor the formation of one stereoisomer over another.

Auxiliary Control: Attaching a chiral auxiliary to the starting material to direct the stereochemical course of a reaction. The auxiliary is then removed in a subsequent step. The Evans' oxazolidinone is a classic example used to direct stereoselective aldol reactions. youtube.com

A practical example is the stereoselective synthesis of (2S,3R)- and (2S,3S)-2-amino-3-hydroxypropanoic acid derivatives, which are structurally related to the target molecule. These syntheses can start from a common chiral precursor like Garner's aldehyde to establish the desired stereocenters in a controlled manner. elsevierpure.com

Catalytic Systems in the Synthesis of this compound and its Analogs

Catalytic methods offer significant advantages over classical stoichiometric reactions, including higher efficiency, milder reaction conditions, and reduced waste. Both metal-based and non-metal-based catalysts are employed in the synthesis of complex organic molecules.

Transition metals such as palladium (Pd), iridium (Ir), copper (Cu), and iron (Fe) are powerful catalysts for a wide range of organic transformations. mdpi.commdpi.com In the context of synthesizing this compound and its analogs, these catalysts are particularly useful for forming the carbon-carbon double bond (olefin) and for C-H functionalization reactions.

Auto-transfer hydrogenative (ATH) reactions, often catalyzed by iridium or iron complexes, can be used to alkylate methyl groups adjacent to a heteroaromatic ring using an alcohol as the alkylating agent. mdpi.com This process involves the catalyst first dehydrogenating the alcohol to an aldehyde, which then undergoes a condensation reaction, followed by hydrogenation of the resulting C=C bond. mdpi.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille reactions, are invaluable for constructing complex molecular skeletons by joining different fragments. mdpi.com For instance, a vinyl halide could be coupled with a boronic acid to form the olefinic part of the target structure. mdpi.com

In recent decades, organocatalysis (the use of small organic molecules as catalysts) and biocatalysis (the use of enzymes) have emerged as powerful alternatives to metal catalysis, often providing excellent stereoselectivity under mild, environmentally friendly conditions.

Biocatalysis offers exceptional specificity. For example, hydroxynitrile lyase (HNL) enzymes can catalyze the enantioselective addition of cyanide to ketones, producing chiral cyanohydrins. nih.gov These intermediates can then be hydrolyzed to afford chiral α-hydroxy acids. This method has been successfully used to synthesize (S)-2-hydroxy-2-methylbutyric acid, a saturated analog of the target compound, with high enantiomeric excess. nih.gov Lipases and proteases have also been shown to catalyze aldol-type reactions like the Knoevenagel condensation. nih.gov These enzymes can facilitate the C-C bond formation step under biological conditions. nih.govresearchgate.net

Derivatization and Functional Group Interconversions of the Carboxylic Acid Moiety

The carboxylic acid group in this compound is a prime site for various chemical transformations, allowing for the synthesis of a diverse range of derivatives. Standard functional group interconversions can be applied to this moiety, significantly altering the molecule's physical and chemical properties.

One common derivatization method involves the use of reagents like 2-nitrophenylhydrazine (B1229437) (2-NPH) in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC). nih.gov This reaction forms a hydrazide derivative, which can be readily analyzed using techniques like high-performance liquid chromatography (HPLC). nih.gov Such derivatization is often employed for analytical purposes, enhancing the detection and quantification of the parent carboxylic acid. nih.gov

Another significant functionalization is the conversion to sulfonate esters. By reacting the alcohol function of the carboxylic acid (after appropriate protection of the α-hydroxy group if necessary) with a sulfonyl chloride (e.g., tosyl chloride, mesyl chloride), a sulfonate ester can be formed. vanderbilt.edu These esters are excellent leaving groups, facilitating subsequent nucleophilic substitution reactions. vanderbilt.edu

Furthermore, the carboxylic acid can undergo reduction. Depending on the reducing agent used, the carboxylic acid can be converted to an alcohol. For instance, strong reducing agents like lithium aluminum hydride (LiAlH₄) would typically reduce both the carboxylic acid and the double bond, while other reagents might offer more selective reduction of the carboxyl group. The Arndt-Eistert reaction provides a method for homologation, converting the carboxylic acid into its next higher homologue via a diazoketone intermediate. vanderbilt.edu

A particularly useful strategy for modifying carboxylic acids is tertiary butylation. This can be achieved using bis(trifluoromethanesulfonyl)imide as a catalyst, which facilitates the reaction with a source of tert-butyl groups. smolecule.com This method is notable for its tolerance of various functional groups, including ketones and halogens. smolecule.com

Functionalization Method Reagent(s) Resulting Functional Group Significance Reference
Hydrazide Formation2-Nitrophenylhydrazine, EDCHydrazideAnalytical derivatization for HPLC nih.gov
Sulfonate Ester FormationTosyl chloride, Mesyl chlorideSulfonate EsterCreates a good leaving group for substitutions vanderbilt.edu
Arndt-Eistert ReactionSOCl₂, CH₂N₂Homologated Carboxylic AcidChain extension by one carbon vanderbilt.edu
Tertiary Butylationbis(trifluoromethanesulfonyl)imideTert-butyl esterIncreases steric bulk and lipophilicity smolecule.com

Reactivity Profile of the α,β-Unsaturated System

The presence of a carbon-carbon double bond in conjugation with the carboxylic acid group (an α,β-unsaturated system) imparts a unique reactivity to this compound. nih.gov This system is susceptible to both nucleophilic and electrophilic attacks at distinct positions.

Nucleophilic Addition Reactions (e.g., Michael Additions)

The α,β-unsaturated carbonyl system of this compound makes it an excellent Michael acceptor. wikipedia.orgmasterorganicchemistry.com In the Michael reaction, a nucleophile (the Michael donor) adds to the β-carbon of the α,β-unsaturated system. wikipedia.org This 1,4-conjugate addition is a thermodynamically controlled process, widely used for forming carbon-carbon bonds. organic-chemistry.org

The reaction is initiated by the attack of a soft nucleophile, such as an enolate, amine, or thiol, on the electron-deficient β-carbon. masterorganicchemistry.com The electron-withdrawing nature of the adjacent carbonyl group polarizes the double bond, making the β-position electrophilic. youtube.com The mechanism involves the formation of a resonance-stabilized enolate intermediate, which is subsequently protonated to yield the final adduct. masterorganicchemistry.com

Common Michael donors include doubly stabilized carbanions derived from compounds like malonic esters and β-ketoesters. wikipedia.org The resulting product of a Michael addition to this compound would feature a new substituent at the 3-position (the β-position relative to the carbonyl).

Michael Donor Base/Catalyst Product Type Reference
Dimethyl MalonatePotassium Carbonate1,5-Dicarbonyl Compound nih.gov
EnolatesBase (e.g., alkoxide)1,5-Dicarbonyl Compound wikipedia.orgmasterorganicchemistry.com
Amines-β-Amino Acid Derivative wikipedia.org
Thiols-β-Thioether Carboxylic Acid masterorganicchemistry.com

Electrophilic Additions to the Double Bond

While nucleophilic conjugate addition is common, the double bond in this compound can also undergo electrophilic addition reactions. In this type of reaction, an electrophile adds across the double bond, breaking the pi bond and forming two new sigma bonds. libretexts.org

A classic example is the addition of hydrogen halides (HX). The reaction proceeds via a two-step mechanism. First, the pi electrons of the double bond attack the electrophilic hydrogen of the HX, forming a carbocation intermediate and a halide anion. libretexts.org The more stable carbocation is preferentially formed according to Markovnikov's rule. The second step involves the nucleophilic attack of the halide anion on the carbocation, yielding the final alkyl halide product. libretexts.org For this compound, the addition of HBr would likely lead to the formation of 2-bromo-2-hydroxy-3-methylbutanoic acid.

Cyclization Reactions and Heterocyclic Compound Formation

The bifunctional nature of this compound and its derivatives makes them valuable precursors for the synthesis of cyclic and heterocyclic compounds. Intramolecular reactions can lead to the formation of various ring systems. nih.gov

For instance, derivatives of this acid can undergo intramolecular Michael additions to form cyclic compounds. masterorganicchemistry.com Furthermore, the reaction of α,β-unsaturated systems with various reagents can lead to the formation of heterocycles. Condensation of chalcone (B49325) derivatives, which share the α,β-unsaturated ketone core, with reagents like hydrazine (B178648), urea, or thiourea (B124793) can yield pyrazolines and pyrimidines, respectively. researchgate.net

Rhodium-catalyzed coupling cyclization reactions of similar allenoic acids have been shown to produce 2(5H)-furanone skeletons, which are important building blocks for biologically active compounds. rsc.org The synthesis of heterocyclic compounds can also be achieved by reacting a precursor derived from the acid with reagents like hydrazine hydrate (B1144303) to form hydrazides, which can then be cyclized to form various heterocyclic rings. researchgate.net

Reactant(s) Reaction Type Resulting Heterocycle Reference
Hydrazine HydrateCondensation/CyclizationPyrazoline derivative researchgate.net
Urea/ThioureaCondensation/CyclizationPyrimidine derivative researchgate.net
2,3-Allenoic acids/2,3-AllenolsRh-Catalyzed Coupling Cyclization2(5H)-Furanone rsc.org

Esterification and Amidation Reactions

The carboxylic acid functionality is readily converted into esters and amides through standard condensation reactions.

Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or an organic sulfonic acid. google.com The reaction of this compound with an alcohol like ethanol (B145695) would produce the corresponding ethyl ester, ethyl 2-hydroxy-3-methylbut-2-enoate. echemi.comnih.gov These reactions are generally reversible, and water is often removed to drive the equilibrium towards the product side. google.com

Amidation involves the reaction of the carboxylic acid, or a more reactive derivative like an acyl chloride, with an amine. Direct reaction of the carboxylic acid with an amine requires high temperatures to drive off water. More commonly, coupling agents are used to facilitate the formation of the amide bond under milder conditions. The resulting products are amides, such as 2-hydroxy-3-methylbut-2-enamide. A related compound, 2-hydroxy-but-3-enoic acid amide, highlights the formation of this functional group. chemsrc.com

Biosynthetic Pathways and Enzymatic Mechanisms

Microbial Biosynthesis of 2-Hydroxy-3-methylbut-2-enoic Acid Precursors and Related Metabolites

Microorganisms utilize sophisticated metabolic networks to produce a vast array of natural products. The precursors of this compound are synthesized through central metabolic routes, primarily the methylerythritol phosphate (B84403) (MEP) pathway and are related to metabolites from the mevalonic acid (MVA) pathway.

The Methylerythritol Phosphate (MEP) pathway is a crucial metabolic route for the biosynthesis of the universal isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), in most bacteria, green algae, and the plastids of plants. nih.gov This pathway commences with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate. nih.gov

A key intermediate in the latter stages of the MEP pathway is (E)-4-hydroxy-3-methyl-but-2-enyl diphosphate (HMBPP). nih.govnih.gov This compound is synthesized from 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP) by the enzyme 4-hydroxy-3-methylbut-2-en-1-yl diphosphate synthase (IspG). uniprot.orgwikipedia.org The structural similarity between HMBPP and this compound is notable, with the primary difference being the presence of a diphosphate group in HMBPP versus a carboxylic acid group in the target compound. This suggests that precursors to this compound are likely derived from intermediates of the MEP pathway, potentially through dephosphorylation and subsequent oxidation of the terminal alcohol group.

Table 1: Key Enzymes and Intermediates in the Latter Stage of the MEP Pathway

EnzymeAbbreviationSubstrateProduct
2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthaseIspF2-phospho-4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP)
4-hydroxy-3-methylbut-2-en-1-yl diphosphate synthaseIspG2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP)(E)-4-hydroxy-3-methylbut-2-en-1-yl diphosphate (HMBPP)
4-hydroxy-3-methylbut-2-enyl-diphosphate reductaseIspH(E)-4-hydroxy-3-methylbut-2-en-1-yl diphosphate (HMBPP)Isopentenyl diphosphate (IPP) and Dimethylallyl diphosphate (DMAPP)

Data sourced from multiple studies. nih.govnih.govuniprot.orgwikipedia.org

The Mevalonic Acid (MVA) pathway represents an alternative route to the synthesis of IPP and DMAPP, predominantly operating in eukaryotes, archaea, and some bacteria. nih.govnih.gov This pathway begins with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then reduced to mevalonate. researchgate.net

While the direct synthesis of this compound from the MVA pathway is not explicitly detailed, there are significant connections to the biosynthesis of structurally related branched-chain hydroxy acids (BCHAs). nih.gov Studies on Lactobacillaceae have revealed that the production of BCHAs, such as 2-hydroxy isovaleric acid and 2-hydroxy isocaproic acid, is predominantly linked to the catabolism of branched-chain amino acids (BCAAs). nih.gov This suggests a metabolic intersection where intermediates from amino acid breakdown can be channeled into the synthesis of various hydroxy acids. The MVA pathway's role in producing isoprenoid precursors, which share structural motifs with branched-chain compounds, points to a potential, albeit less direct, contribution of its intermediates or regulatory crosstalk with pathways that do produce these related metabolites. researchgate.net

The de novo synthesis of α,β-unsaturated hydroxyacids involves a series of enzymatic reactions to construct the carbon skeleton and introduce the required functional groups. While specific enzymatic systems for the direct synthesis of this compound are not extensively characterized, general principles can be drawn from related biosynthetic pathways.

The initial carbon-carbon bond formation can be catalyzed by thiolase enzymes, which are involved in the Claisen condensation of acyl-CoA thioesters. princeton.edu For the synthesis of branched-chain structures, specific thiolases that show a preference for substrates like propionyl-CoA over acetyl-CoA are required. princeton.edu Following the initial condensation, a sequence of ketoreduction, dehydration, and in some cases, further oxidation steps are necessary.

For instance, the synthesis of α,β-unsaturated acids can be achieved through the dehydration of β-hydroxy carbonyl compounds. google.com In a biotechnological context, a reaction platform for synthesizing α,β- and β-unsaturated acids and hydroxy acids has been developed using bioethanol as a starting material, involving steps like oxidative dehydrogenation, aldol-condensation, and catalytic aerobic oxidation. nih.gov While not a biological de novo synthesis in the strictest sense, these processes utilize enzymatic principles that could be mirrored in natural biosynthetic pathways.

Metabolic Transformations in Prokaryotic and Eukaryotic Systems

Once formed, this compound and its related metabolites are subject to further enzymatic transformations within both prokaryotic and eukaryotic cells. These transformations are often part of larger metabolic networks, such as the breakdown of amino acids.

This compound is a tautomer of 3-methyl-2-oxobutanoic acid, also known as α-ketoisovalerate. nih.gov This keto acid is a key intermediate in the catabolism of the branched-chain amino acid valine. hmdb.ca The breakdown of valine involves an initial transamination to yield α-ketoisovalerate, which is then oxidatively decarboxylated.

The metabolic pathway of branched-chain amino acids can lead to the formation of various hydroxy acids. For example, 2-hydroxyisovaleric acid (2-hydroxy-3-methylbutyric acid) is known to originate from the metabolism of valine, leucine, and isoleucine. hmdb.ca The presence of this compound in these metabolic contexts is plausible, either as a transient intermediate or as a product of side reactions. The enzymatic machinery of BCAA catabolism, including aminotransferases and dehydrogenases, is central to these transformations. nih.gov

Table 2: Selected Metabolites in Branched-Chain Amino Acid Catabolism

Amino AcidCorresponding α-Keto AcidRelated Hydroxy Acid
Valine3-Methyl-2-oxobutanoic acid (α-Ketoisovalerate)2-Hydroxy-3-methylbutanoic acid
Leucine4-Methyl-2-oxopentanoic acid (α-Ketoisocaproate)2-Hydroxyisocaproic acid (HICA)
Isoleucine3-Methyl-2-oxopentanoic acid (α-Keto-β-methylvalerate)2-Hydroxy-3-methylvaleric acid (HMVA)

Data compiled from various sources on BCAA metabolism. nih.govhmdb.ca

Hydratases are a class of enzymes that catalyze the addition or removal of water from a substrate without causing hydrolysis. In the context of α,β-unsaturated acids, hydratases can catalyze the addition of water across the double bond. Oleate hydratase, for example, acts on unsaturated fatty acids, demonstrating the enzymatic capability to hydrate (B1144303) a carbon-carbon double bond. nih.gov

While specific studies on the hydratase-catalyzed water addition to this compound are limited, the general enzymatic principle is well-established. Such a reaction would convert this compound into 2,3-dihydroxy-3-methylbutanoic acid. This type of transformation is a plausible metabolic fate for α,β-unsaturated hydroxyacids in biological systems, leading to more saturated and often more readily metabolized compounds. The regioselectivity and stereoselectivity of such a potential hydration would be dictated by the specific hydratase involved.

Enzymatic Inhibition and Activation Studies in Biochemical Pathways

The biochemical pathways responsible for the synthesis and degradation of branched-chain amino acids and their corresponding α-keto acids are tightly regulated through both allosteric mechanisms and covalent modifications. These regulatory processes influence the availability of precursors for the potential synthesis of this compound.

The primary enzymes involved in the initial steps of BCAA catabolism are branched-chain aminotransferases (BCATs) and the branched-chain α-keto acid dehydrogenase (BCKD) complex. nih.gov

Branched-Chain Aminotransferases (BCATs):

BCATs catalyze the reversible transamination of BCAAs to their corresponding α-keto acids. numberanalytics.com Their activity is subject to regulation, which can influence the pool of 3-methyl-2-oxobutanoic acid.

Allosteric Regulation: While not as extensively studied for allosteric control as the BCKD complex, BCAT activity can be influenced by the concentrations of its substrates and products, creating a feedback loop. wikipedia.org

Branched-Chain α-Keto Acid Dehydrogenase (BCKD) Complex:

The BCKD complex is a critical regulatory point in BCAA catabolism, catalyzing the irreversible oxidative decarboxylation of branched-chain α-keto acids. nih.gov Its activity is finely tuned by a phosphorylation/dephosphorylation cycle and allosteric effectors.

Covalent Modification: The BCKD complex is inactivated by phosphorylation, a reaction catalyzed by a specific kinase known as branched-chain α-keto acid dehydrogenase kinase (BCKDK). frontiersin.orgyoutube.com Conversely, dephosphorylation by a specific phosphatase, protein phosphatase 2Cm (PP2Cm), activates the complex. nih.gov The activity of BCKDK itself is a target of regulation. For instance, acute exercise has been shown to activate the BCKD complex by decreasing the amount of BCKDK bound to it in both liver and muscle. frontiersin.org

Allosteric Inhibition: The BCKD kinase is allosterically inhibited by the branched-chain α-keto acids, particularly α-ketoisocaproate derived from leucine. nih.gov This creates a feedback mechanism where high levels of BCKAs inhibit the kinase, leading to a more active (dephosphorylated) BCKD complex and thus promoting their own degradation. nih.gov

Specific Inhibitors: Studies have identified specific molecules that can inhibit the enzymes of this pathway. For example, α-chloroisocaproate, an analog of α-ketoisocaproate, has been shown to be a potent inhibitor of BCKDK. nih.gov This inhibition prevents the inactivation of the BCKD complex. While its primary effect is the inhibition of the kinase, α-chloroisocaproate also acts as a competitive inhibitor of the BCKD complex itself, but at much higher concentrations. nih.gov More recent research has identified other small molecule inhibitors of BCKDK, which have been investigated for their potential in cancer therapy. researcher.life

The table below summarizes the key enzymes in the related biochemical pathways and their modes of regulation.

EnzymeFunctionActivatorsInhibitors
Branched-Chain Aminotransferase (BCAT) Reversible transamination of BCAAs to BCKAsHigh concentrations of BCAA substratesHigh concentrations of BCKA products and glutamate
Branched-Chain α-Keto Acid Dehydrogenase (BCKD) Complex Irreversible oxidative decarboxylation of BCKAsDephosphorylation (by PP2Cm)Phosphorylation (by BCKDK)
Branched-Chain α-Keto Acid Dehydrogenase Kinase (BCKDK) Inactivates BCKD complex by phosphorylation-Branched-chain α-keto acids (e.g., α-ketoisocaproate), α-chloroisocaproate

The intricate regulation of the BCAA catabolic pathway, particularly the activity of the BCKD complex, determines the intracellular concentration of 3-methyl-2-oxobutanoic acid. Inhibition of the BCKD complex or its activating phosphatase, or activation of BCKDK, would lead to an accumulation of this α-keto acid, making it available as a substrate for a putative oxygen-dependent hydroxylase to form this compound.

Advanced Spectroscopic and Spectrometric Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemical Analysis

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, offering a detailed map of a molecule's structure.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR Techniques

One-dimensional NMR techniques, such as ¹H and ¹³C NMR, are fundamental for determining the basic carbon-hydrogen framework of 2-Hydroxy-3-methylbut-2-enoic acid.

¹H NMR: In a typical ¹H NMR spectrum, the protons of the two methyl groups (C1 and the methyl group at C3) would likely appear as distinct singlets, with their chemical shifts influenced by the adjacent double bond and hydroxyl group. The hydroxyl proton and the carboxylic acid proton would also produce signals, though their positions can be highly variable depending on the solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. Key signals would include those for the carboxylic acid carbon, the two olefinic carbons (C2 and C3), and the two methyl carbons. The chemical shifts of these carbons are indicative of their electronic environment. For instance, the carbon atom of the carboxyl group would resonate at a significantly downfield position compared to the methyl carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
C1 (Methyl)~1.8-2.2~20-25
C2 (Olefinic)-~130-140
C3 (Olefinic)-~125-135
C4 (Carboxyl)-~170-180
Methyl at C3~1.8-2.2~20-25
OH at C2Variable-
OH of COOHVariable-

Note: These are approximate predicted values and can vary based on solvent and experimental conditions.

Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY for Stereochemistry)

Two-dimensional (2D) NMR experiments provide correlational information between different nuclei, which is crucial for unambiguously assembling the molecular structure. sdsu.eduyoutube.comepfl.ch

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduyoutube.com For this compound, COSY would primarily show correlations between protons on adjacent carbons if any were present. However, given the substitution pattern, significant COSY correlations might be limited.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded carbon and proton atoms. sdsu.eduepfl.ch This is invaluable for assigning the proton signals to their corresponding carbon atoms in the skeleton of this compound.

Nuclear Overhauser Effect (NOE) Spectroscopy for Configurational Elucidation

The Nuclear Overhauser Effect (NOE) is a phenomenon that occurs between nuclei that are close in space, regardless of whether they are connected by chemical bonds. researchgate.netwikipedia.orglibretexts.org NOESY (Nuclear Overhauser Effect Spectroscopy), a 2D NMR experiment, maps these through-space interactions, providing crucial information for determining the stereochemistry of a molecule. researchgate.netwikipedia.orglibretexts.orgacdlabs.com

For this compound, which has a double bond, NOESY can be used to determine the relative orientation of the substituents. For example, an NOE correlation between the proton of the hydroxyl group at C2 and the protons of one of the methyl groups would suggest that these groups are on the same side of the double bond (a Z-configuration), while the absence of such a correlation might suggest a trans (E-configuration) arrangement. The specific NOE patterns observed would be key to elucidating the molecule's three-dimensional structure. researchgate.netlibretexts.org

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental formula of a compound and in deducing its structure through fragmentation analysis. docbrown.info

High-Resolution Mass Spectrometry (HRMS) Techniques

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, often to four or more decimal places. This high accuracy allows for the unambiguous determination of the elemental formula of this compound (C₅H₈O₃). nih.govnih.gov The calculated exact mass of this compound is 116.04734 g/mol . nih.govnih.gov By comparing the experimentally measured mass to the theoretical masses of possible formulas, the correct elemental composition can be confirmed.

Table 2: HRMS Data for this compound

Adduct m/z (mass-to-charge ratio)
[M+H]⁺117.05462
[M+Na]⁺139.03656
[M-H]⁻115.04006

Data sourced from predicted values. uni.lu

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

Tandem Mass Spectrometry (MS/MS) is a technique where ions are selected and then fragmented to provide further structural information. unt.eduunito.it The fragmentation pattern of a molecule is often unique and can be used as a fingerprint for identification and structural elucidation. unito.itresearchgate.net

In the MS/MS analysis of this compound, the molecular ion ([M+H]⁺ or [M-H]⁻) would be selected and subjected to collision-induced dissociation (CID). unt.eduunito.it The resulting fragment ions would provide clues about the molecule's structure. Common fragmentation pathways for carboxylic acids include the loss of water (H₂O) and carbon dioxide (CO₂). For this specific molecule, other potential fragmentations could involve cleavage of the carbon-carbon bonds in the butene chain. Analysis of these fragmentation patterns helps to confirm the proposed structure. researchgate.netmiamioh.edu

Isotopic Labeling Studies (e.g., ¹⁸O₂, D₂O) for Mechanistic Insights

Isotopic labeling serves as a powerful tool for tracing the metabolic pathways and elucidating the complex chemical, biological, and environmental processes a compound undergoes. scbt.com In the context of this compound, labeling studies using stable isotopes such as deuterium (B1214612) (D₂O) and oxygen-18 (¹⁸O₂) can provide profound mechanistic insights into its biosynthesis and chemical reactions.

By introducing the compound to a medium containing D₂O (heavy water), researchers can track the incorporation of deuterium into the molecule. This helps identify the origin of hydrogen atoms and can reveal information about proton transfer steps in its formation or degradation. For instance, determining which positions on the molecule exchange protons with the solvent can illuminate the lability of certain hydrogens and the involvement of water in enzymatic or chemical processes.

Similarly, experiments using ¹⁸O₂ can determine the source of the oxygen atoms in the hydroxyl and carboxylic acid functional groups. If the compound is formed through an oxidation reaction, conducting the synthesis in an atmosphere containing ¹⁸O₂ gas and subsequently analyzing the mass spectrum of the product can confirm whether the oxygen was incorporated from molecular oxygen or from another source, such as water. These studies employ analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to detect the mass shifts and signal changes caused by the incorporated isotopes. scbt.com

While the general methodology is well-established, specific isotopic labeling studies detailing the mechanistic formation of this compound are not prominently featured in available literature. However, the principles of such studies, widely applied in biochemistry, are critical for understanding its origins in various biological systems. scbt.comnih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present within a molecule. The IR spectrum of this compound would be characterized by specific absorption bands corresponding to its constituent groups: a carboxylic acid, a hydroxyl group, and a carbon-carbon double bond (alkene).

The carboxylic acid function gives rise to two particularly prominent signals: a very broad O–H stretching band, typically appearing in the 3300-2500 cm⁻¹ region, and a sharp, strong C=O (carbonyl) stretching band between 1760 and 1690 cm⁻¹. libretexts.orglibretexts.org The broadness of the O-H stretch is a hallmark of the hydrogen-bonded dimers characteristic of carboxylic acids in the condensed phase. libretexts.org The enol-like hydroxyl group (-OH) attached to the double bond would also contribute to the O-H stretching region. Furthermore, the C=C double bond stretch is expected to appear in the 1680-1640 cm⁻¹ range, potentially overlapping with the carbonyl absorption, while the C–O stretch from the carboxylic acid and hydroxyl group would be found in the 1320-1210 cm⁻¹ region. libretexts.orglibretexts.org

Table 1: Predicted Infrared Absorption Bands for this compound

Functional Group Vibration Expected Wavenumber (cm⁻¹) Intensity
Carboxylic Acid O–H Stretch 3300 - 2500 Strong, Very Broad
Hydroxyl O–H Stretch ~3500 - 3200 Strong, Broad
Carboxylic Acid C=O Stretch 1760 - 1690 Strong, Sharp
Alkene C=C Stretch 1680 - 1640 Medium to Weak
Carboxylic Acid C–O Stretch 1320 - 1210 Medium

Data synthesized from general spectroscopic principles. libretexts.orglibretexts.org

Chromatographic-Spectrometric Coupling Techniques (e.g., GC-MS, HPLC-MS) for Mixture Analysis

The analysis of this compound within complex matrices, such as wine, biological fluids, or industrial liquors, necessitates the use of powerful hyphenated analytical techniques that couple the separation capabilities of chromatography with the identification power of mass spectrometry. researchgate.netcnrs.fr

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and thermally stable compounds. Due to the low volatility and polar nature of hydroxy acids, a derivatization step is often required prior to GC-MS analysis. researchgate.net This typically involves converting the polar hydroxyl and carboxylic acid groups into less polar, more volatile esters or ethers. For example, a study on related hydroxy acids in wine utilized derivatization with 2,3,4,5,6-pentafluorobenzyl bromide, followed by GC-MS analysis for quantitative determination. researchgate.net The mass spectrometer then fragments the derivatized analyte, producing a characteristic mass spectrum that serves as a chemical fingerprint for identification.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is particularly well-suited for the analysis of polar, non-volatile, and thermally labile compounds like this compound, as it typically does not require derivatization. HPLC separates the components of a mixture in the liquid phase, after which the eluent is introduced into the mass spectrometer. This technique has been successfully applied to identify and quantify a range of organic acids in complex samples. cnrs.fr For instance, IC-MS/MS (Ion Chromatography-tandem Mass Spectrometry), a variant of HPLC-MS, was used to identify 2-hydroxy-2-methylbutyric acid among 22 other compounds in industrial black liquors. cnrs.fr

These coupled techniques are indispensable for detecting and quantifying this compound, providing high sensitivity and selectivity even at trace levels in intricate mixtures. researchgate.netoeno-one.euresearchgate.net

Table 2: Application of Chromatographic-Spectrometric Techniques for Related Hydroxy Acids

Technique Analyte/Derivative Matrix Key Findings Reference
GC-MS 2-hydroxy-3-methylbutanoic acid (derivatized) Wine Method developed for quantitative determination of five hydroxy acids. researchgate.net
Chiral GC Ethyl 2-hydroxy-3-methylbutanoate Wine Quantified enantiomers of the ethyl ester derivative, revealing the predominance of the R enantiomer. oeno-one.euresearchgate.net

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic properties and intrinsic reactivity of 2-Hydroxy-3-methylbut-2-enoic acid. These calculations, typically employing Density Functional Theory (DFT), provide a detailed picture of the electron distribution and the energies of molecular orbitals.

From these calculations, key descriptors of reactivity can be derived. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap is a crucial indicator of the molecule's kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive.

Furthermore, the distribution of electrostatic potential on the molecular surface can be mapped. This reveals the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), providing a guide to how the molecule will interact with other chemical species. For this compound, the carboxylic acid group and the hydroxyl group are expected to be key sites for interaction.

Table 1: Calculated Electronic Properties of this compound

PropertyValueMethod
HOMO Energy-0.245 HartreeDFT/B3LYP/6-31G(d)
LUMO Energy-0.012 HartreeDFT/B3LYP/6-31G(d)
HOMO-LUMO Gap0.233 HartreeDFT/B3LYP/6-31G(d)
Dipole Moment2.54 DebyeDFT/B3LYP/6-31G(d)

Note: The data in this table is illustrative and based on typical values for similar organic molecules calculated using the specified level of theory. Actual values would require specific calculations for this compound.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations allow for the exploration of its dynamic behavior over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing a "movie" of the molecule's behavior in a simulated environment, such as in a solvent or interacting with other molecules.

For this compound, MD simulations are invaluable for conformational analysis. The molecule possesses several rotatable bonds, and MD simulations can explore the potential energy surface to identify the most stable conformations and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its biological activity and chemical reactivity.

MD simulations are also employed to study intermolecular interactions. By simulating this compound in a solvent like water, the formation and dynamics of hydrogen bonds between the molecule and the solvent can be investigated. This provides a detailed understanding of its solubility and how the solvent influences its conformational preferences. Furthermore, MD simulations can be used to model the interaction of this compound with biological macromolecules, such as enzymes, to understand the binding mechanisms and predict binding affinities.

Table 2: Conformational Analysis of this compound from MD Simulations

Dihedral AngleMost Populated Range (degrees)Relative Population (%)
O=C-C=C0 ± 2075
C-C-O-H180 ± 3060

Note: This table presents hypothetical data that would be obtained from a molecular dynamics simulation. The values represent the most likely orientations of key functional groups.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the most likely pathway from reactants to products, including any intermediates and transition states.

A key aspect of this is the identification and characterization of transition states, which are the highest energy points along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is a critical factor in determining the reaction rate. Computational methods, such as DFT, can be used to calculate the geometry and energy of these fleeting structures.

For example, the tautomerism of this compound to its keto form, 3-methyl-2-oxobutanoic acid, can be studied computationally. nih.gov This would involve locating the transition state for the intramolecular proton transfer and calculating the activation energy for the process. Similarly, the mechanisms of reactions where this compound is a reactant can be investigated, providing detailed insights into bond-breaking and bond-forming processes. A theoretical study on the reaction of the similar molecule 3-hydroxy-3-methyl-2-butanone (B89657) with malononitrile (B47326) utilized DFT calculations at the B3LYP/6-31G(d) level to determine the geometries and frequencies of reactants, intermediates, transition states, and products. researchgate.net

Table 3: Calculated Energetics for the Tautomerization of this compound

SpeciesRelative Energy (kcal/mol)
This compound0.0
Transition State+25.3
3-methyl-2-oxobutanoic acid-5.8

Note: The values in this table are illustrative of the type of data obtained from reaction pathway modeling for a keto-enol tautomerization and are not specific to this compound.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts)

Computational methods are increasingly used to predict the spectroscopic properties of molecules, which can be a valuable tool for structure elucidation and verification. For this compound, the prediction of its Nuclear Magnetic Resonance (NMR) chemical shifts is of particular interest.

By calculating the magnetic shielding of each nucleus in the molecule, it is possible to predict the chemical shifts that would be observed in an NMR experiment. These calculations are typically performed using DFT-based methods, such as the Gauge-Independent Atomic Orbital (GIAO) method. The accuracy of these predictions has improved to the point where they can be used to distinguish between different isomers and to help assign experimental spectra.

Table 4: Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Related Compound (4-Hydroxy-3-methyl-but-2-enoic acid)

Carbon AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C1 (Carboxyl)170.2168.9
C2118.5116.7
C3158.9157.1
C4 (CH₂OH)60.158.8
C5 (Methyl)20.419.5

Note: This table provides an example of the comparison between predicted and experimental NMR data for an isomer of the target compound. The predicted values are illustrative and would be calculated using methods like GIAO-DFT. The experimental data is from SpectraBase. spectrabase.com

Analytical Methodologies for Detection and Quantification

Chromatographic Separation Techniques for Resolution of Complex Mixtures

Chromatography is the cornerstone for isolating 2-Hydroxy-3-methylbut-2-enoic acid from intricate biological and environmental samples. The choice between gas and liquid chromatography is often dictated by the sample matrix, the required sensitivity, and the volatility of the analyte.

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis of volatile and semi-volatile compounds like this compound. However, due to the presence of polar functional groups (a carboxylic acid and a hydroxyl group), direct analysis by GC is challenging. These groups impart low volatility and can lead to poor peak shape and adsorption on the GC column.

To overcome these limitations, derivatization is an essential prerequisite for the GC-MS analysis of this compound. nih.gov This process involves chemically modifying the analyte to increase its volatility and thermal stability. Common derivatization strategies include:

Silylation: This is a widely used technique where active hydrogens in the hydroxyl and carboxyl groups are replaced by a trimethylsilyl (B98337) (TMS) group. Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are effective for this purpose. nih.govcopernicus.org The resulting TMS-derivatives are significantly more volatile and produce sharp, symmetrical peaks in the chromatogram.

Methoxyamination followed by Silylation: For compounds containing carbonyl groups, a two-step derivatization is often employed. First, methoxyamination converts the carbonyl group to a methoxime, followed by silylation of the hydroxyl and carboxyl groups. This prevents the formation of multiple tautomeric peaks and improves analytical precision. nih.gov

The choice of derivatization agent and reaction conditions, such as temperature and time, must be carefully optimized to ensure complete and reproducible derivatization. nih.gov Following separation on a suitable GC column (typically a non-polar or medium-polarity column), detection is most commonly achieved using mass spectrometry. GC-MS provides not only quantitative data but also structural information through the fragmentation pattern of the derivatized molecule, allowing for confident identification.

High-Performance Liquid Chromatography (HPLC) offers a versatile alternative for the analysis of this compound, particularly when dealing with non-volatile or thermally labile compounds in complex aqueous matrices. Unlike GC, HPLC does not typically require derivatization, allowing for a more direct analysis of the compound in its native form.

Common HPLC configurations for the analysis of organic acids include:

Reversed-Phase (RP) HPLC: This is the most common mode of HPLC, where a non-polar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of water, acetonitrile (B52724), or methanol (B129727) with an acid modifier like formic acid or phosphoric acid to ensure the analyte is in its protonated form).

Detectors:

UV-Vis Detector: this compound contains an α,β-unsaturated carboxylic acid chromophore, which allows for detection using a UV-Vis detector, typically in the range of 210-220 nm.

Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides the highest degree of sensitivity and selectivity. LC-MS can provide accurate mass measurements and fragmentation data, which is invaluable for unambiguous peak identification and quantification in complex samples. Electrospray ionization (ESI) is a common ionization technique for this type of analysis.

The selection of the mobile phase composition, gradient elution program, and detector settings are critical for achieving optimal separation and sensitivity.

While this compound itself is achiral due to the double bond at the C2 position, its saturated analogue, 2-hydroxy-3-methylbutanoic acid (also known as 2-hydroxyisovaleric acid), possesses a chiral center at the C2 position and therefore exists as a pair of enantiomers (R and S forms). sigmaaldrich.comnih.gov The biological activity and metabolic fate of these enantiomers can differ significantly. Therefore, methods that can separate and quantify individual enantiomers are crucial in many biological and stereoselective synthesis studies.

Chiral chromatography is the primary technique for resolving these enantiomers. This can be achieved using:

Chiral Stationary Phases (CSPs): HPLC columns with a chiral stationary phase are designed to interact differently with each enantiomer, leading to different retention times and thus separation.

Chiral Derivatizing Agents: The enantiomers can be reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard, non-chiral chromatography column (either GC or HPLC).

The development of a chiral separation method requires careful selection of the appropriate chiral selector (either in the stationary phase or as a derivatizing agent) and optimization of the chromatographic conditions.

Capillary Electrophoresis for High-Resolution Separations

Capillary Electrophoresis (CE) is a high-resolution separation technique that is well-suited for the analysis of charged species like this compound. Separation in CE is based on the differential migration of analytes in an electric field within a narrow capillary filled with a background electrolyte.

Key advantages of CE for this analysis include:

High Efficiency and Resolution: CE can provide a very large number of theoretical plates, leading to excellent separation of components in a complex mixture.

Minimal Sample and Reagent Consumption: The technique requires only nanoliter volumes of sample and minimal amounts of reagents.

Versatility: By modifying the composition of the background electrolyte, for example, by adding chiral selectors like cyclodextrins, CE can also be used for enantiomeric separations of related chiral acids. sigmaaldrich.com

Detection in CE is most commonly performed using UV-Vis absorbance, as the analyte has a suitable chromophore. Coupling CE with mass spectrometry (CE-MS) is also possible and provides enhanced selectivity and identification capabilities.

Sample Preparation Strategies for Complex Biological and Environmental Matrices

The successful analysis of this compound from complex samples such as blood, urine, or environmental water is highly dependent on the sample preparation strategy. The primary goals of sample preparation are to remove interfering substances, concentrate the analyte, and convert it into a form that is compatible with the chosen analytical instrument.

Common sample preparation techniques include:

Protein Precipitation: For biological samples like plasma or serum, proteins can interfere with the analysis and must be removed. This is often achieved by adding a solvent like acetonitrile or methanol, which causes the proteins to precipitate out of the solution.

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids. By adjusting the pH of the aqueous sample to below the pKa of this compound, the compound becomes protonated and less polar, allowing it to be extracted into an organic solvent.

Solid-Phase Extraction (SPE): SPE is a highly effective and widely used technique for sample clean-up and concentration. copernicus.org A cartridge containing a solid adsorbent is used to selectively retain either the analyte or the interfering components. For an acidic compound like this compound, an anion-exchange SPE sorbent can be used to retain the negatively charged carboxylate form at an appropriate pH. The analyte is then eluted with a suitable solvent.

The choice of sample preparation method depends on the nature of the sample matrix, the concentration of the analyte, and the requirements of the subsequent analytical technique.

Method Validation and Quality Control in Analytical Studies

To ensure the reliability and accuracy of analytical data, any method developed for the quantification of this compound must be rigorously validated. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.

Key validation parameters include:

Specificity and Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present in the sample.

Linearity and Range: The range over which the method provides results that are directly proportional to the concentration of the analyte.

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the degree of scatter between a series of measurements.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. copernicus.org

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Stability: The stability of the analyte in the sample matrix and the stability of the prepared samples and standard solutions under specific storage conditions.

In addition to initial method validation, ongoing quality control (QC) is essential. This involves the regular analysis of QC samples with known concentrations to monitor the performance of the method over time and ensure the continued validity of the results.

Applications in Advanced Materials and Synthetic Research

Role as a Building Block in Complex Organic Synthesis

The reactivity of its functional groups makes 2-hydroxy-3-methylbut-2-enoic acid a versatile building block in the construction of intricate molecular architectures. Organic chemists utilize such synthons to introduce specific functionalities and stereochemical complexity into target molecules.

Precursor in Natural Product Total Synthesis

While direct and extensive examples of the use of this compound in the total synthesis of natural products are not widely documented in readily available literature, its structural motifs are present in various natural compounds. For instance, the related 2-hydroxy-3-methyl-3-butenyl group is found in a class of natural chalcones that exhibit a range of biological activities. nih.govresearchgate.net The synthesis of these and other complex natural products often involves the strategic use of highly functionalized building blocks. The development of synthetic routes to natural products containing similar structural features could potentially involve intermediates derived from or analogous to this compound.

Synthesis of Chiral Auxiliaries and Ligands

Chiral auxiliaries are instrumental in asymmetric synthesis, enabling the selective formation of one enantiomer of a chiral product. wikipedia.org Alpha-hydroxy acids are a well-established class of compounds used as chiral auxiliaries or as precursors for their synthesis. acs.orgacs.org These auxiliaries can be temporarily attached to a substrate, direct the stereochemical course of a reaction, and then be removed for recycling.

Although specific examples detailing the synthesis of chiral auxiliaries directly from this compound are not prevalent, the general principles of using alpha-hydroxy acids in this context are well-established. The hydroxyl and carboxylic acid groups provide convenient handles for attachment to a prochiral substrate. The inherent chirality of a resolved alpha-hydroxy acid can then influence the facial selectivity of subsequent reactions, such as alkylation or aldol (B89426) additions, leading to the desired stereoisomer with high diastereoselectivity. acs.org

Table 1: General Strategy for a-Hydroxy Acid-Based Chiral Auxiliaries

StepDescriptionKey Transformation
1. Attachment The alpha-hydroxy acid is coupled with a prochiral substrate.Esterification or amidation
2. Stereoselective Reaction The chiral auxiliary directs the approach of a reagent to one face of the molecule.Alkylation, aldol reaction, etc.
3. Cleavage The auxiliary is removed from the product.Hydrolysis or other cleavage reaction
4. Recovery The chiral auxiliary is recovered for reuse.Purification

Incorporation into Polymer Chemistry and Material Science

The bifunctional nature of this compound lends itself to applications in polymer chemistry. The carboxylic acid and hydroxyl groups can participate in polymerization reactions, such as polycondensation, to form polyesters. The presence of the double bond offers a site for further modification or for polymerization through different mechanisms, such as free-radical polymerization.

While specific patents or extensive research detailing the incorporation of this compound into polymers are not widely available, related compounds find use in this field. For instance, various acrylates and other unsaturated monomers are fundamental to the polymer industry. google.com The potential exists for this compound to be used as a specialty monomer to introduce specific properties, such as hydrophilicity or reactive sites for cross-linking, into a polymer backbone.

Utility in the Development of Fine Chemicals and Intermediates

Fine chemicals are pure, single substances produced in limited quantities for specialized applications, such as pharmaceuticals, agrochemicals, and fragrances. The structural features of this compound make it a potential precursor for a variety of fine chemicals.

Application as a Chemical Probe in Mechanistic Biological Studies

Chemical probes are small molecules used to study and manipulate biological systems. While there is no direct evidence in the searched literature of this compound being used as a chemical probe, its structural analogue, 2-hydroxy-3-methylbutanoic acid , has been noted as a close structural analogue of gamma-hydroxybutyrate (GHB), a neurotransmitter and psychoactive drug. glpbio.com This structural similarity suggests that derivatives of 2-hydroxy-3-methylbutanoic acid could potentially be explored for their interactions with biological targets related to GHB.

The development of a molecule as a chemical probe requires a deep understanding of its biological interactions, which is an area where further research on this compound and its derivatives could be fruitful.

Future Research Directions and Unexplored Avenues

Development of Novel Asymmetric Synthetic Routes

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries chiralpedia.com. For 2-Hydroxy-3-methylbut-2-enoic acid, which possesses a chiral center, the development of novel asymmetric synthetic routes is a critical area for future research. Current strategies for synthesizing chiral α-hydroxy acids often rely on biocatalysis, employing enzymes such as hydrolases, lyases, and dehydrogenases to achieve high enantioselectivity nih.govsemanticscholar.org.

Future research will likely focus on:

Organocatalysis : The use of small organic molecules as catalysts has emerged as a powerful tool in asymmetric synthesis, offering an alternative to metal-based catalysts and enzymes chiralpedia.com. Developing organocatalytic methods for the synthesis of this compound could lead to more sustainable and cost-effective production processes.

Chemo-enzymatic Strategies : Combining the advantages of traditional chemical synthesis with the high selectivity of biocatalysts can create highly efficient and versatile synthetic routes. Future work may involve designing multi-step, one-pot reactions that utilize both chemical and enzymatic catalysts to produce enantiopure this compound.

Flow Chemistry : The application of continuous flow technologies to asymmetric synthesis can offer improved reaction control, higher yields, and easier scalability chiralpedia.com. Investigating the synthesis of this compound in flow reactors could pave the way for its large-scale industrial production.

Elucidation of Undiscovered Biosynthetic Pathways

While this compound is a known metabolite, the specific biosynthetic pathways that lead to its formation in various organisms are not fully understood selleckchem.com. Uncovering these natural production routes could provide valuable insights into its biological role and offer new avenues for its biotechnological production.

Future research in this area should include:

Genome Mining : With the vast amount of genomic data now available, genome mining techniques can be employed to identify novel biosynthetic gene clusters (BGCs) that may be responsible for the synthesis of this compound in microorganisms and plants frontiersin.org.

Isotope Labeling Studies : Feeding organisms with isotopically labeled precursors and tracking the incorporation of these labels into this compound can help to elucidate the metabolic pathways involved in its biosynthesis.

Enzyme Characterization : Once potential biosynthetic genes are identified, the next step will be to express and characterize the encoded enzymes to confirm their function and understand their catalytic mechanisms.

Exploration of Unique Reactivity Patterns and Selectivities

As an α-hydroxy-α,β-unsaturated carboxylic acid, this compound possesses multiple functional groups that can participate in a variety of chemical transformations. The interplay between the hydroxyl, carboxyl, and alkene moieties can lead to unique reactivity patterns that are yet to be fully explored.

Future research could focus on:

Conjugate Addition Reactions : The α,β-unsaturated system makes the β-carbon susceptible to nucleophilic attack in what is known as a conjugate or Michael addition libretexts.orgwikipedia.orglibretexts.org. Investigating the stereoselectivity of such reactions with a range of nucleophiles could lead to the synthesis of novel and structurally diverse derivatives.

Lactone Formation : The presence of both a hydroxyl and a carboxyl group suggests the potential for intramolecular cyclization to form lactones, which are important structural motifs in many natural products and pharmaceuticals libretexts.org.

Photochemical Reactions : The conjugated system of this compound may exhibit interesting photochemical properties, and its reactivity under various light conditions could be a fruitful area of investigation nih.gov.

Advanced Computational Modeling for Predictive Understanding

Computational chemistry and molecular modeling are invaluable tools for predicting the properties, reactivity, and biological activity of molecules. Applying these methods to this compound can accelerate research and guide experimental work.

Future computational studies could include:

Quantum Mechanical Calculations : To predict spectroscopic properties, reaction mechanisms, and transition state energies, providing a deeper understanding of the compound's chemical behavior.

Molecular Dynamics Simulations : To study the interactions of this compound with biological macromolecules, such as enzymes or receptors, which could help to elucidate its biological function and guide the design of new bioactive molecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling : To correlate the structural features of this compound and its derivatives with their biological activities, enabling the predictive design of more potent compounds.

Integration of Omics Technologies for Systems-Level Biological Understanding

The "omics" revolution has provided powerful tools for the comprehensive analysis of biological systems nih.govnih.gov. Integrating various omics technologies can provide a systems-level understanding of the biological roles of metabolites like this compound.

Future research should aim to:

Metabolomics : Employ untargeted and targeted metabolomics to quantify the levels of this compound in different biological samples and under various conditions, helping to link its presence to specific physiological or pathological states.

Transcriptomics and Proteomics : Correlate changes in the levels of this compound with alterations in gene and protein expression to identify the pathways and networks it is involved in.

Integrative Multi-Omics Analysis : Combine data from genomics, transcriptomics, proteomics, and metabolomics to construct comprehensive models of the biological systems in which this compound plays a role.

Sustainable Synthesis and Biocatalytic Production Technologies

The principles of green chemistry are increasingly guiding the development of new chemical processes. For this compound, a focus on sustainable synthesis and biocatalytic production is a key future direction.

Promising areas for future research include:

Whole-Cell Biocatalysis : Utilizing engineered microorganisms as whole-cell catalysts can provide a cost-effective and environmentally friendly method for producing this compound from renewable feedstocks rsc.org.

Enzymatic Cascade Reactions : Designing and optimizing multi-enzyme cascade reactions in a single pot can improve efficiency and reduce waste in the production process mdpi.commdpi.com.

Fermentative Production : Developing microbial fermentation processes for the large-scale production of this compound from simple sugars or other renewable resources.

Q & A

Q. What synthetic methodologies are recommended for producing 2-hydroxy-3-methylbut-2-enoic acid in high purity for biochemical studies?

A two-step approach is often employed: (i) esterification of precursor acids (e.g., 3-methylbut-2-enoic acid) followed by (ii) selective hydroxylation. Critical steps include pH-controlled extraction to isolate intermediates and minimize side reactions like transesterification . For purification, reverse-phase HPLC with phenyl-hexyl columns (e.g., Ascentis® Express) improves resolution for structurally similar byproducts .

Q. How can researchers quantify this compound in complex biological matrices?

A validated GC method involves derivatizing the compound into methyl esters after separating it from esters via basic pH extraction. This prevents transesterification artifacts during analysis . For LC-MS workflows, mobile-phase additives (e.g., 0.1% formic acid) enhance ionization efficiency, but matrix effects must be assessed using internal standards like deuterated analogs .

Q. What purification strategies mitigate instability of this compound during isolation?

The compound’s α,β-unsaturated carboxylic acid structure makes it prone to hydrolysis. Stabilization methods include:

  • Storage in anhydrous solvents at -20°C under inert gas.
  • Use of Restorase® DNA polymerase-like buffers to neutralize trace nucleophiles in aqueous solutions .
  • Avoiding prolonged exposure to basic pH (>8.0) during extraction to prevent enol tautomerization .

Advanced Research Questions

Q. How can stereochemical configurations of this compound derivatives be resolved?

Chiral GC or HPLC columns (e.g., CHIRALPAK® IG) are effective for separating enantiomers. For diastereomers, derivatization with chiral reagents (e.g., (R)-(-)-α-methoxyphenylacetic acid) prior to analysis enhances resolution . Computational modeling (e.g., DFT) predicts retention times and validates experimental data .

Q. What experimental designs address contradictions in reported physicochemical properties (e.g., pKa, logP)?

Discrepancies in literature values often arise from tautomerism (enol vs. keto forms). To resolve this:

  • Use Joback group-contribution methods to predict temperature-dependent properties and validate via differential scanning calorimetry (DSC) .
  • Cross-reference NIST spectral data (IR, NMR) to confirm structural assignments .

Q. How does this compound interact with metabolic pathways in microbial systems?

Advanced metabolomic workflows combine stable isotope labeling (e.g., ¹³C-glucose) with GC-MS/MS to trace incorporation into TCA cycle intermediates. Biomarker studies in Pseudomonas spp. suggest it acts as a precursor for branched-chain fatty acid synthesis .

Q. What computational tools model the compound’s reactivity in enzyme-binding studies?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict binding affinities with oxidoreductases. Parameterization using NIST thermodynamic data improves accuracy for hydration effects .

Q. How can researchers resolve spectral interference from co-eluting metabolites in LC-MS analyses?

Implement MRM (multiple reaction monitoring) with collision-energy optimization to isolate target ions. For complex samples, ion-mobility spectrometry (e.g., Waters SYNAPT) separates isobaric species .

Methodological Notes

  • Basic vs. Advanced : Basic questions focus on synthesis and quantification, while advanced topics address stereochemistry, metabolic integration, and computational modeling.
  • Data Contradictions : Highlighted in physicochemical properties (e.g., pKa) due to tautomerism, resolved via combined experimental and computational validation .
  • Key Tools : GC-MS with derivatization , chiral chromatography , and NIST spectral databases are critical for reproducibility.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.